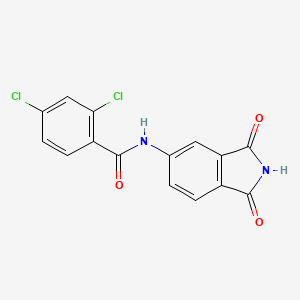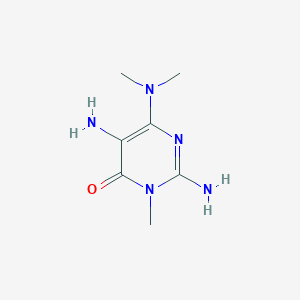
2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative with significant importance in various biochemical and industrial applications. This compound is characterized by its unique structure, which includes amino groups at positions 2 and 5, a dimethylamino group at position 6, and a methyl group at position 3 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to introduce the amino and dimethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to form different reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted compounds.
科学的研究の応用
2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in various biological processes and its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-triphosphate
- 2,5-Diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5’-phosphate
Uniqueness
2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar pyrimidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
61693-34-3 |
|---|---|
分子式 |
C7H13N5O |
分子量 |
183.21 g/mol |
IUPAC名 |
2,5-diamino-6-(dimethylamino)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H13N5O/c1-11(2)5-4(8)6(13)12(3)7(9)10-5/h8H2,1-3H3,(H2,9,10) |
InChIキー |
TYSJCUPVASTBBE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(N=C1N)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






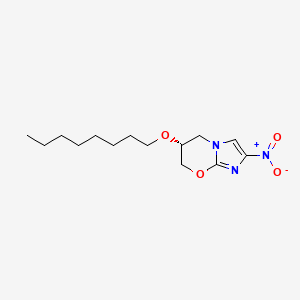
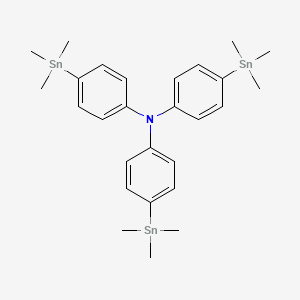
![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)
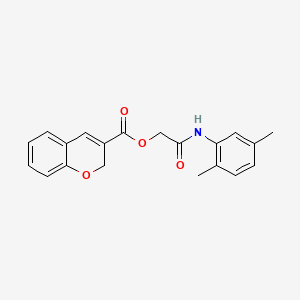
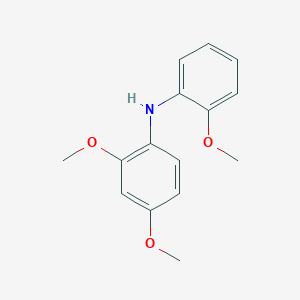
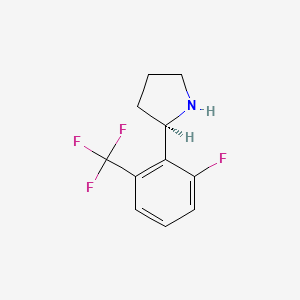

![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)
